N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-6-7-15(10-16(13)23-9-3-5-17(23)24)22-19(26)18(25)21-12-14-4-2-8-20-11-14/h2,4,6-8,10-11H,3,5,9,12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCYHCGVNIIVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 435.528 g/mol. The compound features a complex structure that includes a pyrrolidine ring and a pyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H29N5O3 |
| Molecular Weight | 435.528 g/mol |
| LogP | 3.7951 |
| Polar Surface Area | 57.404 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrrolidinone Ring : This is achieved through cyclization from suitable precursors.
- Introduction of the Piperidine Ring : A piperidine ring is formed via cyclization reactions.
- Coupling of the Two Rings : The pyrrolidinone and piperidine rings are linked through an oxalamide group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The specific mechanisms remain under investigation, but potential actions include:
- Inhibition of Kinases : The compound may inhibit specific kinases, which play essential roles in cell signaling and proliferation.
- Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptor sites, influencing downstream cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including lung (A549) and breast cancer cells (MCF7). The IC50 values for these compounds indicate significant cytotoxicity, suggesting that this compound may also exhibit similar properties.
In vitro studies demonstrated that derivatives with oxadiazole functionalities exhibited moderate antioxidant activity and notable cytotoxic effects against cancer cell lines, with IC50 values ranging from 11.20 to 59.61 μg/mL over a 72-hour treatment period .
Case Studies
- Study on Oxadiazole Derivatives : A study evaluated the biological activities of synthesized oxadiazole derivatives related to this compound. The results indicated significant cytotoxic effects against A549 cell lines, suggesting that modifications to the core structure can enhance biological activity .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies help elucidate potential mechanisms of action and guide further optimization for enhanced efficacy.
Comparison with Similar Compounds
Structural Analogs from the N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl) Series
describes derivatives of N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl), a structurally related scaffold. Key differences lie in substituents and physicochemical properties:
Key Observations :
Pharmacological Analogs: Imatinib (Gleevec®)
Imatinib (N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide) shares a phenylpyrimidine core but differs in substituents (Table 2):
Key Differences :
Other Derivatives: Sulfamoyl and Triazolyl Compounds
and highlight additional analogs with distinct functional groups:
Comparison with Target Compound :
- The target compound lacks polar sulfonamide or triazole groups, suggesting lower polarity than derivatives but higher than Imatinib.
- The pyridin-3-ylmethyl group may facilitate π-π stacking interactions, similar to Imatinib’s pyrimidine .
Physicochemical and Elemental Analysis
Comparative elemental data ( vs. Target Compound):
| Parameter | Target Compound | Compound |
|---|---|---|
| Carbon (C%) | 58.41 | 58.59 |
| Hydrogen (H%) | 4.70 | 4.81 |
| Nitrogen (N%) | 14.19 | 14.32 |
| Sulfur (S%) | 0 | 6.69 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide, and how can reaction conditions be optimized?
- Methodology :
- Stepwise synthesis : Begin with functionalization of the phenyl ring (e.g., introducing the 2-oxopyrrolidin-1-yl group via nucleophilic substitution) followed by coupling with the pyridinylmethyl ethanediamide moiety using carbodiimide-mediated amidation .
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). Ethanol/piperidine systems at 0–5°C have shown efficacy in analogous heterocyclic coupling reactions .
- Yield improvement : Monitor intermediates via HPLC to identify bottlenecks (e.g., unreacted starting materials) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Characterization workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and amide bond formation. Key signals: pyrrolidinone carbonyl (~170 ppm in ¹³C), pyridinyl protons (~8.5–9.0 ppm in ¹H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out side products .
- Purity assessment : Reverse-phase HPLC with UV detection (λmax ~255 nm for aromatic systems) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or improve reaction efficiency for this compound?
- Computational strategies :
- Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in amidation or cyclization steps .
- Molecular docking : Screen derivatives for target binding (e.g., kinase or GPCR targets) using PyMol or AutoDock .
- Machine learning : Train models on existing reaction data to predict optimal solvent/catalyst combinations .
Q. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Case study : If one study reports antimicrobial activity while another shows no effect:
- Experimental variables : Compare assay conditions (e.g., bacterial strains, compound concentrations). For example, MIC values may vary with solvent (DMSO vs. aqueous buffers) .
- Structural analogs : Tabulate activity data for analogs (e.g., substituent effects on pyridinyl or pyrrolidinone groups) :
| Compound Variant | Bioactivity (IC₅₀) | Key Structural Difference |
|---|---|---|
| Pyridin-3-yl vs. 4-methoxyphenyl | 10 µM vs. >100 µM | Electron-withdrawing groups enhance target binding . |
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Degradation profiling :
- pH stability : Incubate in buffers (pH 1–9) and analyze degradation products via LC-MS. Amide bonds are prone to hydrolysis in acidic conditions .
- Thermal stability : Use TGA/DSC to identify decomposition temperatures. Store at -20°C for long-term stability .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final amidation step?
- Troubleshooting :
- Activation reagents : Replace DCC with EDC·HCl for less side-product formation .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to improve reactant solubility .
- Catalyst screening : Evaluate Pd/Cu catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacokinetic properties?
- ADME profiling :
- Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis followed by HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
